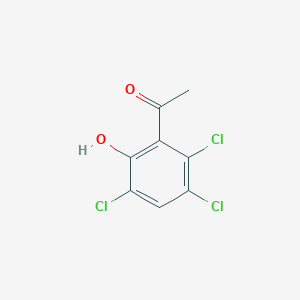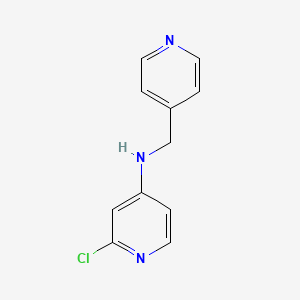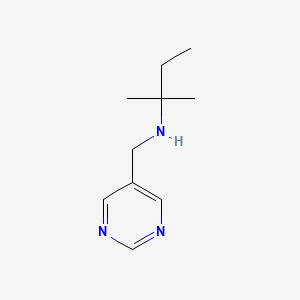![molecular formula C9H17NO2 B13273120 4,9-Dioxa-1-azaspiro[5.6]dodecane](/img/structure/B13273120.png)
4,9-Dioxa-1-azaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dioxa-1-azaspiro[5.6]dodecane is a spirocyclic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. Spirocyclic compounds are known for their rigidity and unique three-dimensional shapes, which make them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxa-1-azaspiro[5.6]dodecane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4,9-Dioxa-1-azaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced spirocyclic compounds.
Scientific Research Applications
4,9-Dioxa-1-azaspiro[5.6]dodecane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a scaffold for drug design due to its unique three-dimensional structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Dioxa-1-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a different ring size and composition.
Uniqueness
4,9-Dioxa-1-azaspiro[5.6]dodecane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the ring. This combination of features provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4,10-dioxa-1-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C9H17NO2/c1-2-9(3-6-11-5-1)8-12-7-4-10-9/h10H,1-8H2 |
InChI Key |
KQULVJFQBDGAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC1)COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B13273045.png)


![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13273089.png)


![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)
![1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13273108.png)

![5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273128.png)


